Methyl 2-(triphenylphosphoranyl)propanoate

CAS No.: 2689-62-5

Cat. No.: VC3716425

Molecular Formula: C22H22BrO2P

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2689-62-5 |

|---|---|

| Molecular Formula | C22H22BrO2P |

| Molecular Weight | 429.3 g/mol |

| IUPAC Name | (1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium;bromide |

| Standard InChI | InChI=1S/C22H22O2P.BrH/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | KEVZIELRABBJEP-UHFFFAOYSA-M |

| SMILES | CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Introduction

Chemical Identity and Structure

Basic Information

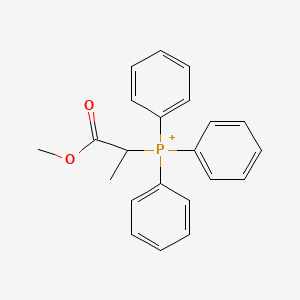

Methyl 2-(triphenylphosphoranyl)propanoate is an organophosphorus compound with the molecular formula C₂₂H₂₂O₂P. This compound contains a phosphorus atom at its core, bonded to three phenyl groups (triphenylphosphoranyl moiety) and a methyl propanoate group. The structural arrangement gives it distinctive chemical properties that facilitate its role in various synthetic pathways.

Identification Parameters

The compound is cataloged with specific identifiers that allow for precise reference in chemical databases and literature:

| Parameter | Value |

|---|---|

| CAS Number | 2689-62-5 |

| Molecular Formula | C₂₂H₂₂O₂P |

| Molecular Weight | 349.3821 |

| InChI | InChI=1/C22H22O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3/q+1 |

Table 1: Chemical identification parameters for Methyl 2-(triphenylphosphoranyl)propanoate

Synonyms

The compound is also known by several alternative names in chemical literature:

-

CMETPPB

-

Carbmethoxy ethyl triphenyl phosphonium bromide

Physical Properties

Appearance and Physical State

Methyl 2-(triphenylphosphoranyl)propanoate typically presents as a white to off-white crystalline solid at room temperature. The crystalline nature facilitates its handling and storage in laboratory settings, though specific precautions should be observed due to its chemical reactivity.

Stability Considerations

While specific stability data is limited in the available sources, organophosphorus compounds of this class generally require protection from oxidizing conditions and excessive heat. The presence of the ester group suggests potential sensitivity to hydrolysis in strongly acidic or basic environments.

Synthetic Approaches

General Preparation Methods

The synthesis of methyl 2-(triphenylphosphoranyl)propanoate typically involves the reaction of triphenylphosphine with appropriate propanoate derivatives. A common approach utilizes alkyl halides as substrates for nucleophilic substitution by the phosphine.

Specific Synthetic Route

Based on analogous preparations, a viable synthetic route likely involves the reaction of ethyl 2-bromopropanoate with triphenylphosphine. This nucleophilic substitution reaction proceeds via the attack of the phosphorus lone pair on the brominated carbon, resulting in the formation of the phosphonium salt. The exact procedural details would need to be optimized for the specific synthesis of methyl 2-(triphenylphosphoranyl)propanoate.

Purification Techniques

Purification of the compound typically employs recrystallization from appropriate solvent systems, often using ethyl acetate or similar medium-polarity solvents. The crystalline nature of the product facilitates this approach to achieving high purity samples for synthetic applications.

Chemical Reactivity

Reactive Sites

The reactivity of methyl 2-(triphenylphosphoranyl)propanoate is primarily governed by two key structural features:

-

The phosphonium group, which influences the compound's behavior in nucleophilic substitution reactions

-

The ester functional group in the propanoate moiety, which can undergo hydrolysis and transesterification reactions

Nucleophilic Reactions

A distinguishing characteristic of this compound is its participation in nucleophilic substitution reactions. The phosphorus atom plays a central role in these transformations, leveraging its electronic properties to facilitate reactions with electrophilic species. This reactivity pattern underlies many of the compound's applications in organic synthesis.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

Methyl 2-(triphenylphosphoranyl)propanoate functions as a valuable intermediate in the synthesis of more complex organic molecules. Its structural features allow it to serve as a building block for introducing specific functional groups and stereochemical arrangements in target molecules.

Comparative Utility with Related Compounds

It is worth noting that methyl 2-(triphenylphosphoranyl)propanoate (CAS: 2689-62-5) should be distinguished from the closely related compound methyl 2-(triphenylphosphoranylidene)propanoate (CAS: 2605-68-7), which appears in some of the search results. While similar in structure, these compounds exhibit different reactivities, with the latter being more commonly documented in Wittig-type reactions.

Spectroscopic Characterization

Infrared Spectroscopy

Expected IR spectroscopic features would include:

-

Strong C=O stretching band from the ester group

-

C-H stretching bands from aromatic and aliphatic portions

-

P-C stretching bands characteristic of the phosphonium moiety

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume